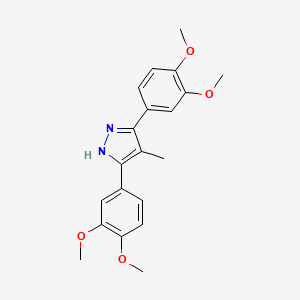

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like “3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole” belong to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of similar compounds, such as 3,5-bis(3,4-dimethoxyphenyl)-4-amino-1,2,4-triazole (3,4-MAT), has been reported . The synthesis usually involves a series of reactions including condensation and cyclization .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic methods including 1H and 13C NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. For instance, 3,4-MAT has been studied for its inhibitive action against the corrosion of mild steel in 1 M HCl solution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, compounds with a triazole ring often exhibit strong chemical activity and low toxicity .科学的研究の応用

Structural Analysis and Tautomerism

- Tautomerism and Crystallography : The study of NH-pyrazoles, including compounds structurally related to "3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole," has provided insights into the annular tautomerism observed in these compounds. Research has shown that these compounds can crystallize in forms stabilized by complex patterns of hydrogen bonds, with tautomerism observed both in solution and in the solid state. This phenomenon is crucial for understanding the chemical behavior and stability of pyrazole derivatives (Cornago et al., 2009).

Coordination Chemistry and Metal Complexes

- Metal Derivatives : Research into tris(pyrazolyl)triazine and pyrazolylpyridine derivatives has explored the use of pyrazole groups as ligands in metal complexes. These studies focus on constructing mono- and polymetallic derivatives, demonstrating the versatility of pyrazole derivatives in coordination chemistry. Such complexes have implications for supramolecular assembly and the study of bonding interactions (Claramunt et al., 2003).

Organic Synthesis and Ligand Design

- Optically Active Ligands : The development of new optically active pyrazolylmethane ligands for use in asymmetric allylic alkylation demonstrates the compound's potential in synthesizing chiral molecules. This research underscores the utility of pyrazole derivatives in organic synthesis and the development of catalysts (Bovens et al., 1993).

Biological Activities and Potential Applications

Antimicrobial and Antioxidant Activities : Pyrazoline derivatives have been evaluated for their antibacterial, antifungal, and antioxidant activities. These studies highlight the potential therapeutic applications of pyrazole derivatives in treating infections and diseases characterized by oxidative stress (Govindaraju et al., 2012).

Corrosion Inhibition : Theoretical studies on bipyrazolic-type organic compounds, including analysis on derivatives similar to "3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole," have been conducted to explore their efficiency as corrosion inhibitors. Such studies employ density functional theory (DFT) to understand the molecular basis of their inhibitory activity, with potential applications in materials science (Wang et al., 2006).

Chemotherapeutic Applications : Novel silver complexes based on pyrazole derivatives have shown significant in vitro antitumor activity, suggesting their potential as chemotherapeutic agents. Such compounds have demonstrated efficacy against various cancer cell lines, including small-cell lung carcinoma (SCLC), highlighting their therapeutic potential (Pellei et al., 2023).

特性

IUPAC Name |

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-12-19(13-6-8-15(23-2)17(10-13)25-4)21-22-20(12)14-7-9-16(24-3)18(11-14)26-5/h6-11H,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJVHSRMDTVYKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide](/img/structure/B2487597.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)

![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)

![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)